molecular formula C6H11NO B1583160 Pentyl isocyanate CAS No. 3954-13-0

Pentyl isocyanate

Cat. No.: B1583160
CAS No.: 3954-13-0
M. Wt: 113.16 g/mol
InChI Key: VRVUKQWNRPNACD-UHFFFAOYSA-N
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Description

Pentyl isocyanate, also known as 1-isocyanatopentane, is an organic compound with the molecular formula C₆H₁₁NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

Pentyl isocyanate is a chemical compound with the formula C6H11NO Isocyanates, in general, are known to react with a variety of nucleophiles including alcohols, amines, and even water .

Mode of Action

This compound, like other isocyanates, is an electrophile. It reacts with nucleophiles such as alcohols to form a urethane linkage . This reaction can be represented as follows:

ROH+R’NCO→ROC(O)N(H)R’\text{ROH} + \text{R'NCO} \rightarrow \text{ROC(O)N(H)R'} ROH+R’NCO→ROC(O)N(H)R’

where R and R’ are alkyl or aryl groups .

Biochemical Pathways

Isocyanates are known to undergo a variety of reactions that can affect biochemical pathways . For instance, isocyanates react with water to form carbon dioxide, a reaction that is exploited in the production of polyurethane foams .

Pharmacokinetics

Its physical properties such as boiling point (136-137 °c) and density (0878 g/mL at 25 °C) have been reported .

Result of Action

The reaction of isocyanates with amines to form ureas is known . This reaction can lead to the formation of polyurethane materials when diisocyanates react with compounds containing two or more hydroxyl groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of isocyanates is known to be higher compared to structurally analogous isothiocyanates . Additionally, the reaction of isocyanates with water to form carbon dioxide suggests that the presence of water can influence the action of this compound .

Biochemical Analysis

Cellular Effects

Isocyanates are known to react with amines to form ureas , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Isocyanates are known to form a urethane linkage upon treatment with an alcohol . This suggests that Pentyl isocyanate may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that isocyanates react with water to form carbon dioxide , which could potentially influence the stability and degradation of this compound over time.

Metabolic Pathways

Isocyanates are usually produced from amines by phosgenation , suggesting that this compound may interact with enzymes or cofactors in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl isocyanate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically employs the phosgenation process due to its efficiency. due to the hazardous nature of phosgene, there is ongoing research into safer, non-phosgene methods for large-scale production .

Chemical Reactions Analysis

Pentyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alcohols and Amines: For nucleophilic addition reactions.

    Phosgene or Oxalyl Chloride: For the phosgenation process.

    Nitro-Amino Compounds and Carbon Monoxide: For non-phosgene methods.

Major Products Formed:

Scientific Research Applications

Pentyl isocyanate has several applications in scientific research:

Comparison with Similar Compounds

  • Phenyl Isocyanate
  • Hexamethylene Diisocyanate
  • Isophorone Diisocyanate

Properties

IUPAC Name

1-isocyanatopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-4-5-7-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVUKQWNRPNACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192662
Record name Pentane, 1-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3954-13-0
Record name Pentane, 1-isocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003954130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound is prepared by the procedure of Example 1, using 24.0 mg (25 μmol) of 16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid λmax nm in water=259) in 1.0 ml of methanol, 100 μl of pyridine, 100 μl of 2,4-pentanedione and 30 μmol of pentylisocyanate to give 17 mg of the desired product.
Name
16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl isocyanate
Reactant of Route 2
Reactant of Route 2
Pentyl isocyanate
Reactant of Route 3
Reactant of Route 3
Pentyl isocyanate
Reactant of Route 4
Reactant of Route 4
Pentyl isocyanate
Reactant of Route 5
Reactant of Route 5
Pentyl isocyanate
Reactant of Route 6
Reactant of Route 6
Pentyl isocyanate
Customer
Q & A

Q1: What is the molecular formula, weight, and any available spectroscopic data for pentyl isocyanate?

A1: this compound has the molecular formula C6H11NO and a molecular weight of 113.16 g/mol.

  • Infrared Spectroscopy (IR): While specific data for this compound is not provided in the papers, we can expect a characteristic strong absorption band in the range of 2250-2270 cm-1 due to the stretching vibration of the isocyanate functional group (-N=C=O). []

Q2: How do isocyanates, like this compound, interact with other materials?

A: Isocyanates are highly reactive compounds. The isocyanate group (-N=C=O) readily reacts with nucleophiles, particularly those containing active hydrogen atoms. [, ]

  • Reactions with Amines: One of the most important reactions of isocyanates is their reaction with amines (-NH2), forming urea linkages (-NH-CO-NH-). This reaction is widely utilized in polymer chemistry, for instance, in the synthesis of polyurethane foams. []
  • Reactions with Alcohols: Isocyanates also react with alcohols (-OH) to form urethane linkages (-NH-CO-O-). This reaction is also crucial in polymer chemistry, particularly in the production of polyurethanes. []

Q3: Are there safety concerns regarding the use of this compound?

A: While specific toxicity data for this compound might be limited, it's essential to recognize that isocyanates, in general, are considered hazardous substances. []

  • Respiratory Sensitizer: Isocyanates are known respiratory sensitizers, meaning exposure can lead to allergic asthma and other respiratory issues. []

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